molecular formula C10H10ClNO4 B4313777 3-[(3-chloropropanoyl)amino]-2-hydroxybenzoic acid

3-[(3-chloropropanoyl)amino]-2-hydroxybenzoic acid

Cat. No.: B4313777
M. Wt: 243.64 g/mol
InChI Key: AFNWAUFHXWHNEZ-UHFFFAOYSA-N
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Description

3-[(3-chloropropanoyl)amino]-2-hydroxybenzoic acid is an organic compound with the molecular formula C10H10ClNO3 It is characterized by the presence of a chloropropanoyl group attached to an amino group, which is further connected to a hydroxybenzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-chloropropanoyl)amino]-2-hydroxybenzoic acid typically involves the acylation of 2-hydroxybenzoic acid with 3-chloropropanoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

3-[(3-chloropropanoyl)amino]-2-hydroxybenzoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a corresponding ketone or carboxylic acid.

    Reduction: The chloropropanoyl group can be reduced to form a propyl group.

    Substitution: The chlorine atom in the chloropropanoyl group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles like ammonia or thiourea under basic conditions.

Major Products Formed

    Oxidation: Formation of 3-[(3-carboxypropanoyl)amino]-2-hydroxybenzoic acid.

    Reduction: Formation of 3-[(3-propanoyl)amino]-2-hydroxybenzoic acid.

    Substitution: Formation of 3-[(3-substituted-propanoyl)amino]-2-hydroxybenzoic acid derivatives.

Scientific Research Applications

3-[(3-chloropropanoyl)amino]-2-hydroxybenzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(3-chloropropanoyl)amino]-2-hydroxybenzoic acid involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other non-covalent interactions with proteins, potentially inhibiting their function. The chloropropanoyl group may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-[(3-chloropropanoyl)amino]benzoic acid: Lacks the hydroxy group, leading to different chemical properties and reactivity.

    2-hydroxybenzoic acid:

    3-[(3-chloropropanoyl)amino]-4-hydroxybenzoic acid:

Uniqueness

3-[(3-chloropropanoyl)amino]-2-hydroxybenzoic acid is unique due to the presence of both a hydroxybenzoic acid moiety and a chloropropanoyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-(3-chloropropanoylamino)-2-hydroxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO4/c11-5-4-8(13)12-7-3-1-2-6(9(7)14)10(15)16/h1-3,14H,4-5H2,(H,12,13)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFNWAUFHXWHNEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)NC(=O)CCCl)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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